Antimalarial Potency: Cinchonine Demonstrates 1.4-fold Greater Activity than Quinine but 1.3-fold Lower than Quinidine
A direct head-to-head comparison of the four main Cinchona alkaloids against 46 fresh clinical isolates of Plasmodium falciparum revealed a clear and quantifiable hierarchy of blood schizontocidal activity [1]. The study provides robust EC50 and EC99 values, establishing that quinidine is the most potent, followed by cinchonine, cinchonidine, and finally quinine, which was identified as the least active [1]. Specifically, cinchonine exhibits a mean EC50 of 104 nM, which is 1.4-fold more potent than quinine (144 nM) but 1.3-fold less potent than quinidine (80 nM) [1].
| Evidence Dimension | In vitro antimalarial potency (EC50) |
|---|---|
| Target Compound Data | Cinchonine: Mean EC50 = 104 nM |
| Comparator Or Baseline | Quinine: Mean EC50 = 144 nM; Quinidine: Mean EC50 = 80 nM; Cinchonidine: Mean EC50 = 225 nM |
| Quantified Difference | Cinchonine is 1.4x more potent than quinine (104 nM vs 144 nM) and 1.3x less potent than quinidine (104 nM vs 80 nM). |
| Conditions | In vitro test measuring drug-specific inhibition of schizont maturation in 46 fresh P. falciparum isolates from northwestern Thailand. |
Why This Matters
This data is critical for drug discovery and development programs focused on antimalarial agents, allowing researchers to select the alkaloid with the optimal potency and therapeutic window for further lead optimization.
- [1] Knauer, A., et al. In-vitro response of Plasmodium falciparum to the main alkaloids of Cinchona in northwestern Thailand. Wien Klin Wochenschr. 2003;115 Suppl 3:39-44. PMID: 15508779. View Source
